

# An In-depth Technical Guide to 2-Bromooctane (CAS 557-35-7)

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## Compound of Interest

Compound Name: 2-Bromooctane

Cat. No.: B146060

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For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and safety information for **2-Bromooctane** (CAS No. 557-35-7). Detailed experimental protocols for its synthesis and common downstream reactions are presented, along with a thorough analysis of its spectroscopic data for characterization. This document is intended to serve as a critical resource for researchers and professionals utilizing **2-Bromooctane** in organic synthesis and drug development.

## Chemical Identification and Properties

**2-Bromooctane** is a secondary alkyl halide widely used as an intermediate in organic synthesis.<sup>[1]</sup> Its utility stems from the reactivity of the carbon-bromine bond, which allows for the introduction of the octyl group into various molecular scaffolds through nucleophilic substitution and organometallic reactions.<sup>[2][3]</sup>

## Physical and Chemical Properties

**2-Bromooctane** is a colorless to pale yellow liquid with a characteristic odor.<sup>[2]</sup> It is combustible and may be sensitive to light.<sup>[1][4]</sup> Key physical and chemical properties are summarized in Table 1.

Property	Value	Reference(s)
Molecular Formula	C <sub>8</sub> H <sub>17</sub> Br	[4]
Molecular Weight	193.13 g/mol	[4]
Appearance	Colorless to light yellow liquid	[2]
Boiling Point	190.8 ± 8.0 °C at 760 mmHg	[4]
Melting Point	-55 °C	[5]
Density	1.093 - 1.118 g/cm <sup>3</sup> at 20 °C	[6]
Flash Point	65 - 70 °C	[7][8]
Refractive Index	1.449 - 1.451	[7]
Vapor Pressure	0.739 mmHg at 25 °C	[7]
Water Solubility	1.67 mg/L	[5]
LogP	4.68	[4]

## Spectroscopic Data

Spectroscopic analysis is essential for the unambiguous identification and purity assessment of **2-Bromooctane**.

### <sup>1</sup>H NMR Spectroscopy

The <sup>1</sup>H NMR spectrum of **2-Bromooctane** in CDCl<sub>3</sub> shows characteristic signals for the different proton environments. The proton on the carbon bearing the bromine atom is the most deshielded.

Assignment	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
CHBr	~4.11	Multiplet	-	1H
CH <sub>3</sub> (on C2)	~1.70	Doublet	6.6	3H
CH <sub>2</sub>	1.53 - 1.11	Multiplet	-	10H
CH <sub>3</sub> (on C8)	~0.89	Triplet	-	3H

Note: Data obtained from a 90 MHz spectrum in CDCl<sub>3</sub>.[\[4\]](#)

## <sup>13</sup>C NMR Spectroscopy

The <sup>13</sup>C NMR spectrum provides information on the carbon skeleton. The carbon attached to the bromine atom is significantly downfield.

Assignment	Chemical Shift ( $\delta$ , ppm)
C2	~53.4
C3	~34.3
C1	~26.1
C8	~12.2

Note: Approximate chemical shifts are based on analogous compounds like 2-bromobutane and general principles of <sup>13</sup>C NMR spectroscopy.[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)

## Infrared (IR) Spectroscopy

The IR spectrum of **2-Bromo-octane** displays characteristic absorption bands for alkyl C-H and C-Br bonds.

Wavenumber (cm <sup>-1</sup> )	Assignment	Intensity
2845 - 2975	C-H stretching	Strong
1270 - 1470	C-H bending/deformation	Medium
550 - 650	C-Br stretching	Strong

Note: Wavenumber ranges are based on typical values for alkyl bromides.[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)

## Mass Spectrometry (MS)

The mass spectrum of **2-Bromooctane** exhibits a characteristic isotopic pattern for a bromine-containing compound, with two molecular ion peaks of nearly equal intensity at m/z 192 and 194, corresponding to the <sup>79</sup>Br and <sup>81</sup>Br isotopes, respectively.

m/z	Putative Fragment Identity	Relative Abundance (%)
194	[C <sub>8</sub> H <sub>17</sub> <sup>81</sup> Br] <sup>+</sup> • (M+2)	~1
192	[C <sub>8</sub> H <sub>17</sub> <sup>79</sup> Br] <sup>+</sup> • (M)	~1
113	[C <sub>8</sub> H <sub>17</sub> ] <sup>+</sup>	100
71	[C <sub>5</sub> H <sub>11</sub> ] <sup>+</sup>	~82
57	[C <sub>4</sub> H <sub>9</sub> ] <sup>+</sup>	~100
43	[C <sub>3</sub> H <sub>7</sub> ] <sup>+</sup>	~63

Note: Fragmentation data is compiled from available spectra and general principles of mass spectrometry.[\[4\]](#)[\[16\]](#)

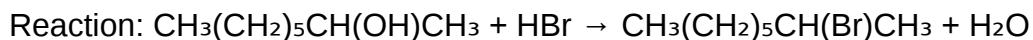
## Experimental Protocols

The following sections provide detailed methodologies for the synthesis of **2-Bromooctane** and its application in common organic transformations.

## Synthesis of 2-Bromooctane from 2-Octanol

**2-Bromooctane** can be synthesized from 2-octanol via an SN2 reaction with hydrobromic acid.

[\[1\]](#)[\[6\]](#)

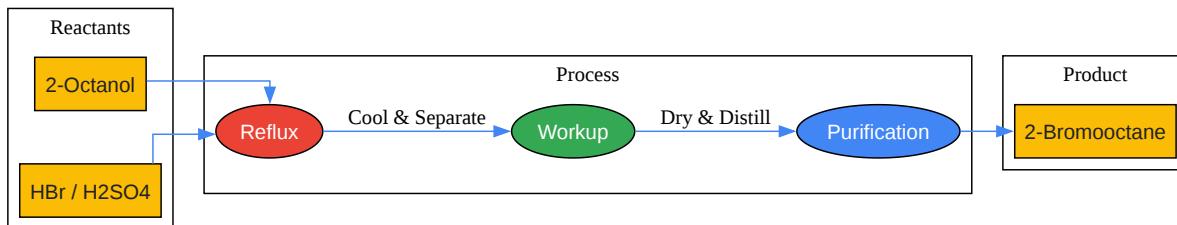


Materials:

- 2-Octanol
- 48% Hydrobromic acid
- Concentrated Sulfuric acid
- Water
- Dilute Sodium Carbonate solution
- Anhydrous Calcium Chloride
- Round-bottom flask, reflux condenser, separatory funnel, distillation apparatus

Procedure:

- In a round-bottom flask, combine 2-octanol, 48% hydrobromic acid, and concentrated sulfuric acid.
- Heat the mixture under reflux for 5-6 hours.[\[17\]](#)
- After cooling, dilute the mixture with water and transfer to a separatory funnel.
- Separate the lower organic layer (the crude **2-bromooctane**).
- Wash the organic layer sequentially with a small volume of cold concentrated sulfuric acid, water, and finally with a dilute sodium carbonate solution.
- Dry the crude **2-bromooctane** over anhydrous calcium chloride.
- Purify the product by distillation, collecting the fraction boiling at approximately 190-200 °C.



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### Synthesis of **2-Bromooctane** Workflow

## Dehydrohalogenation to Octenes

**2-Bromooctane** can undergo an E2 elimination reaction when treated with a strong base in an alcoholic solvent to yield a mixture of octene isomers.[\[1\]](#)[\[16\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#)

Reaction:  $\text{CH}_3(\text{CH}_2)_5\text{CH}(\text{Br})\text{CH}_3 + \text{KOH/Ethanol} \rightarrow \text{Mixture of Octenes} + \text{KBr} + \text{H}_2\text{O}$

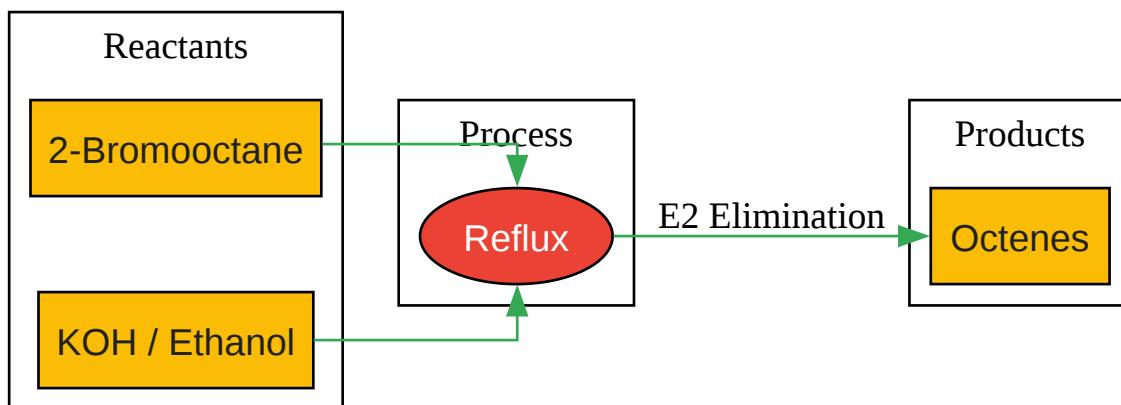
#### Materials:

- **2-Bromooctane**
- Potassium hydroxide (KOH)
- Ethanol
- Round-bottom flask, reflux condenser, distillation apparatus

#### Procedure:

- Prepare a solution of potassium hydroxide in ethanol (ethanolic KOH).
- In a round-bottom flask, add the ethanolic KOH solution and **2-bromooctane**.

- Heat the mixture under reflux. The reaction progress can be monitored by gas chromatography to observe the formation of octene isomers.
- The volatile alkene products can be collected by distillation.



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#### Dehydrohalogenation of **2-Bromooctane**

## Formation of a Grignard Reagent

**2-Bromooctane** can be used to prepare the corresponding Grignard reagent, octylmagnesium bromide, a potent nucleophile.[2][3][22][23]

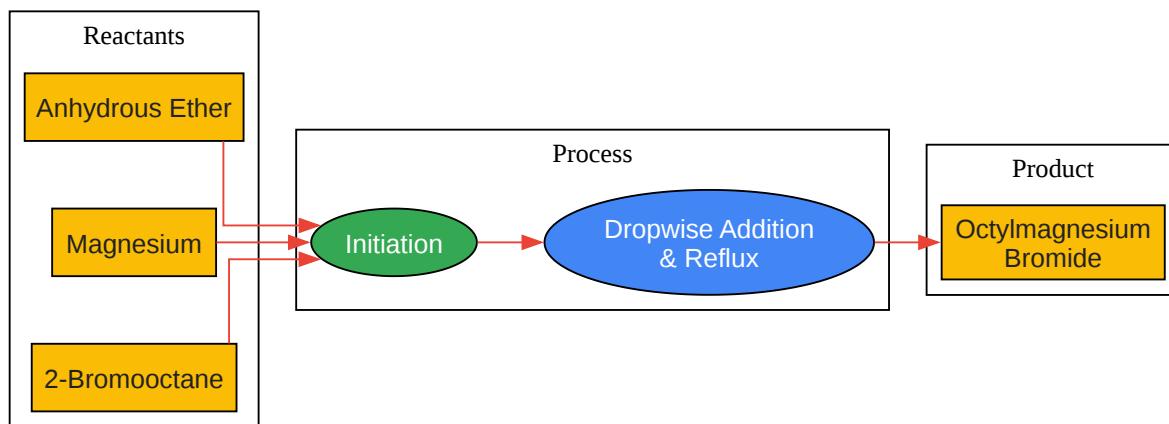


Materials:

- **2-Bromooctane**
- Magnesium turnings
- Anhydrous diethyl ether or THF
- Iodine crystal (catalyst)
- Three-neck round-bottom flask, reflux condenser, dropping funnel, inert gas supply (N<sub>2</sub> or Ar)

## Procedure:

- Strictly anhydrous conditions must be maintained throughout the procedure. All glassware must be flame-dried under an inert atmosphere.
- Place magnesium turnings and a small crystal of iodine in the three-neck flask under a positive pressure of inert gas.
- Gently warm the flask to activate the magnesium surface, as indicated by the sublimation of iodine.
- Add a small amount of a solution of **2-bromooctane** in anhydrous ether to initiate the reaction. The start of the reaction is often indicated by bubbling and a change in color.
- Once the reaction has initiated, add the remaining **2-bromooctane** solution dropwise at a rate that maintains a gentle reflux.
- After the addition is complete, continue to reflux the mixture for an additional 30-60 minutes to ensure complete reaction.
- The resulting Grignard reagent is typically used immediately in a subsequent reaction.

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## Grignard Reagent Formation Workflow

## Reactivity and Applications

**2-Bromooctane** is a versatile intermediate in organic synthesis. As a secondary alkyl halide, it undergoes nucleophilic substitution reactions, primarily via an SN2 mechanism with strong, unhindered nucleophiles, leading to inversion of configuration if the starting material is chiral.<sup>[8]</sup> <sup>[24]</sup> With strong, bulky bases, it undergoes E2 elimination to form alkenes.<sup>[1]</sup> Its ability to form a Grignard reagent makes it a valuable tool for carbon-carbon bond formation.<sup>[2]</sup>

## Safety and Handling

**2-Bromooctane** is a combustible liquid and should be kept away from heat, sparks, and open flames.<sup>[17]</sup> It is classified as a skin and eye irritant.<sup>[25][26]</sup>

## Hazard Identification

- GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).  
<sup>[26]</sup>
- Precautionary Statements: P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/protective clothing/eye protection/face protection).<sup>[17]</sup>

## First Aid Measures

- Inhalation: Move to fresh air. If not breathing, give artificial respiration.<sup>[17]</sup>
- Skin Contact: Immediately wash off with soap and plenty of water.<sup>[17]</sup>
- Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.<sup>[17]</sup>
- Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.<sup>[8][17]</sup>

## Personal Protective Equipment (PPE)

- Eye/Face Protection: Wear tightly fitting safety goggles.<sup>[8]</sup>

- Skin Protection: Wear chemical-resistant gloves and protective clothing.[8]
- Respiratory Protection: Use a respirator if exposure limits are exceeded or if irritation is experienced.[26]

## Storage and Disposal

- Storage: Store in a cool, dry, well-ventilated area in a tightly closed container, away from incompatible materials such as strong oxidizing agents.[8][17]
- Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations. The material may be sent to a licensed chemical destruction plant. [8]

## Toxicological Data

Specific acute toxicity data for **2-Bromoocetane** is limited. However, data for the isomeric 1-bromoocetane is available and provides an indication of its potential toxicity. For 1-bromoocetane, the oral LD50 in rats is reported as 4490  $\mu$ L/kg and the dermal LD50 in rabbits is 8 mL/kg.[5][7][27][28]

Route	Species	Value	Reference(s)
Oral LD50 (1-Bromoocetane)	Rat	4490 $\mu$ L/kg	[7][27]
Dermal LD50 (1-Bromoocetane)	Rabbit	8 mL/kg	[5][27]
Inhalation LC50 (similar compounds)	Rat	Data for analogous compounds suggest potential respiratory tract irritation.	[4]

Note: The absence of specific LD50 data for **2-Bromoocetane** in many safety data sheets necessitates careful handling and adherence to good laboratory practices.[2][8][17]

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